molecular formula C8H15Cl2N3O2S B13891132 N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride

Cat. No.: B13891132
M. Wt: 288.19 g/mol
InChI Key: OCKBHRSQPNBXBA-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a pyridine ring, an aminomethyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride typically involves the reaction of 2-aminopyridine with a suitable sulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications.

Uniqueness

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H15Cl2N3O2S

Molecular Weight

288.19 g/mol

IUPAC Name

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide;dihydrochloride

InChI

InChI=1S/C8H13N3O2S.2ClH/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;;/h3-5H,6,9H2,1-2H3;2*1H

InChI Key

OCKBHRSQPNBXBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C.Cl.Cl

Origin of Product

United States

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